5-Methyl-2-oxotetrahydrofuran-3-carbonitrile
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Overview
Description
5-Methyl-2-oxotetrahydrofuran-3-carbonitrile is an organic compound with the molecular formula C6H7NO2. It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. This compound is notable for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-oxotetrahydrofuran-3-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the condensation reaction involving a cyanoester and a carbonyl compound. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar condensation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-oxotetrahydrofuran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 5-Methyl-2-oxotetrahydrofuran-3-carboxylic acid.
Reduction: Formation of 5-Methyl-2-oxotetrahydrofuran-3-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methyl-2-oxotetrahydrofuran-3-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Methyl-2-oxotetrahydrofuran-3-carbonitrile involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the functional groups present. It can also participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile: Known for its polymorphic forms and use as an intermediate in drug synthesis.
5-Methyl-2-oxotetrahydrofuran-3-carboxylic acid: An oxidized derivative of 5-Methyl-2-oxotetrahydrofuran-3-carbonitrile.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its versatility makes it valuable in organic synthesis and pharmaceutical research .
Properties
CAS No. |
76263-39-3 |
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Molecular Formula |
C6H7NO2 |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
5-methyl-2-oxooxolane-3-carbonitrile |
InChI |
InChI=1S/C6H7NO2/c1-4-2-5(3-7)6(8)9-4/h4-5H,2H2,1H3 |
InChI Key |
HEUVPDHMKYRCDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(=O)O1)C#N |
Origin of Product |
United States |
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